(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride
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Overview
Description
“(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride” is a chemical compound with the CAS Number: 2137856-17-6 . It has a molecular weight of 133.62 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H11N.ClH/c1-6-2-5(6)3-7-4-6;/h5,7H,2-4H2,1H3;1H/t5-,6+;/m0./s1
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 133.62 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Analgesic Potential
One of the significant applications of 1-aryl-3-azabicyclo[3.1.0]hexanes, which includes compounds similar to (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride, is in the development of nonnarcotic analgesic agents. For instance, Bicifadine, a member of this series, demonstrated potent analgesic effects in mouse writhing and rat paw-pain assays, indicating its potential as an analgesic. Notably, the analgesic activity was found to be specific to certain enantiomers, highlighting the importance of stereochemistry in this class of compounds (Epstein et al., 1981).
Synthesis Techniques
Synthetic methodologies have been developed for compounds structurally related to this compound. For example, a hexacyclic compound integral to the hetisine skeleton of aconite alkaloids was synthesized using an acetal-ene reaction and stereoselective hydrocyanation, demonstrating the complex synthetic routes possible for such azabicyclo ring systems (Muratake & Natsume, 2002).
Pharmaceutical Synthesis
A batchwise, multigram preparation method was developed for 2-azabicyclo[2.1.1]hexane hydrochloride, a related compound. This preparation involved a key synthetic step with an intramolecular displacement to form the bicyclic ring system, indicating the potential for large-scale synthesis of similar compounds (Liao et al., 2016).
Development of Antidepressants
DOV 21,947, a compound with a structure akin to this compound, inhibits the reuptake of serotonin, norepinephrine, and dopamine, suggesting its potential as an antidepressant. Its ability to affect multiple neurotransmitters could lead to a different therapeutic profile compared to other antidepressants (Skolnick et al., 2003).
Chemical Synthesis Advancements
Innovations in chemical synthesis involving compounds with a similar structure to this compound include stereoselective syntheses and rearrangements using Selectfluor and Deoxo-Fluor. These methods have resulted in new functionalized azabicyclohexanes, expanding the possibilities for creating diverse derivatives (Krow et al., 2004).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Methylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium cyanoborohydride", "Methanol" ], "Reaction": [ "Step 1: Cyclohexene is reacted with methylamine in the presence of hydrochloric acid to form (1R,5S)-1-Methyl-3-azabicyclo[3.1.0]hexane.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide to form the corresponding hydroxide salt.", "Step 3: The hydroxide salt is then reduced with sodium borohydride to form the corresponding amine.", "Step 4: The amine is then acetylated with acetic acid and sodium acetate to form the corresponding N-acetyl derivative.", "Step 5: The N-acetyl derivative is then reduced with sodium cyanoborohydride in methanol to form (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride." ] } | |
CAS No. |
2137856-17-6 |
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.62 g/mol |
IUPAC Name |
(1R,5S)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-6-2-5(6)3-7-4-6;/h5,7H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
InChI Key |
XTWZARHPLKECFV-IBTYICNHSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H]1CNC2.Cl |
SMILES |
CC12CC1CNC2.Cl |
Canonical SMILES |
CC12CC1CNC2.Cl |
solubility |
not available |
Origin of Product |
United States |
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